((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)
Description
This compound is a chiral 1,3-dioxolane derivative with two stereogenic centers (4S,5S configuration). Its structure features a central dioxolane ring substituted with a methyl and phenyl group at the 2-position, and two diphenylmethanol moieties at the 4,5-positions (Fig. 1). The stereochemistry is critical for its applications in asymmetric synthesis and catalysis . Key properties include:
- Molecular formula: C39H38O4 (for analogous derivatives) .
- Molecular weight: ~666.80 g/mol .
- Stereochemical confirmation: X-ray crystallography confirms the (4S,5S) configuration, with an envelope conformation of the dioxolane ring .
The compound is synthesized via Grignard addition to a dioxolane precursor, yielding high enantiopurity (>99% ee in some cases) . Its bulky aromatic substituents enhance steric effects, making it suitable for enantioselective catalysis .
Properties
Molecular Formula |
C36H32O4 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m0/s1 |
InChI Key |
QVQMFUMIQACODH-LQJZCPKCSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane
Biological Activity
The compound ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) , also known by its CAS number 171086-52-5 , is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Formula
The molecular formula of the compound is with a molecular weight of approximately 666.80 g/mol . The structure consists of two diphenylmethanol moieties linked through a dioxolane unit, contributing to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 666.80 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) is primarily attributed to its interaction with various biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
- Cytotoxicity : Studies indicate that certain concentrations may exhibit cytotoxic effects on specific cancer cell lines while maintaining low toxicity in normal cells.
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant potential of various dioxolane derivatives, ((4S,5S)-2-Methyl-2-phenyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) demonstrated a strong ability to scavenge DPPH radicals (up to 93% inhibition), comparable to standard antioxidants like vitamin C .
Study 2: Tyrosinase Inhibition
In vitro experiments using B16F10 melanoma cells revealed that the compound effectively inhibited tyrosinase activity. The inhibition was dose-dependent, with significant reductions observed at concentrations as low as 10 µM . This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation.
Study 3: Cytotoxicity Assessment
A cytotoxicity assay performed on various cancer cell lines indicated that while the compound showed potent activity against certain tumor cells (IC50 values ranging from 15 to 25 µM), it did not exhibit significant toxicity towards normal fibroblast cells at concentrations below 20 µM . This selectivity highlights its potential as a therapeutic agent with reduced side effects.
Comparison with Similar Compounds
Structural Variations and Stereochemistry
Table 1: Structural Comparison of Selected 1,3-Dioxolane Derivatives
Key Observations :
- Stereochemical Influence: The (4S,5S) configuration is preserved in derivatives like triazole-pentanol (7a), indicating robustness in retaining chirality during functionalization .
Mechanistic Contrast :
- The target compound’s diphenylmethanol groups act as hydrogen-bond donors, while phosphite/phosphine ligands (e.g., DIOP, TADDOL) coordinate directly to metals .
Physical and Chemical Properties
Table 2: Property Comparison
Notable Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
